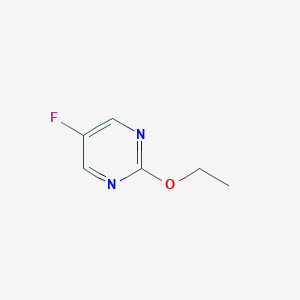

2-Ethoxy-5-fluoropyrimidine

Vue d'ensemble

Description

2-Ethoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative with the molecular formula C6H7FN2O

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide. The reaction typically occurs in an organic solvent such as ethanol, under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atoms by the ethoxide ions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-5-fluoropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium ethoxide, potassium tert-butoxide, and various amines are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemical Synthesis

2-Ethoxy-5-fluoropyrimidine serves as a vital building block in organic synthesis. Its fluorinated pyrimidine structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This compound's ability to act as a precursor in the synthesis of other fluorinated compounds is particularly valuable in medicinal chemistry, where fluorination often enhances the pharmacological properties of drugs.

Synthesis Methods:

- Nucleophilic Substitution: The ethoxy group can be substituted under appropriate conditions, allowing for the creation of derivatives with varied biological activities.

- Reactions with Electrophiles: The compound can undergo electrophilic aromatic substitution, facilitating the introduction of various functional groups.

Research has indicated that this compound exhibits promising biological activities, particularly in cancer research. Its parent compound, 5-fluorouracil, is a well-established chemotherapeutic agent. The introduction of the ethoxy group may enhance its efficacy against specific cancer cell types by improving its pharmacokinetic properties and targeting mechanisms.

Pharmaceutical Applications

Due to its structural characteristics and biological activity, this compound has potential applications in drug development:

- Anticancer Agents: It is being explored as a precursor for novel anticancer drugs that could offer improved efficacy and reduced toxicity compared to existing therapies.

- Prodrug Strategies: The compound can be utilized in antibody-directed enzyme prodrug therapy (ADEPT), where it acts as a prodrug that becomes activated selectively in tumor tissues .

Industrial Applications

Beyond medicinal chemistry, this compound finds relevance in industrial applications:

- Agrochemicals Production: Its derivatives are being investigated for use in developing agrochemicals that can enhance crop yield and resistance to pests.

- Chemical Manufacturing: The compound's unique properties make it suitable for various chemical manufacturing processes, particularly those requiring fluorinated intermediates.

Mécanisme D'action

The mechanism of action of 2-ethoxy-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, fluorinated pyrimidines like this compound are known to inhibit enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA topoisomerase . These interactions disrupt the replication and repair processes in cancer cells, leading to their death.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of various fluorinated pyrimidines.

2-Methoxy-5-fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.

Uniqueness

2-Ethoxy-5-fluoropyrimidine is unique due to its ethoxy substituent, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying fluorinated pyrimidines’ effects on biological systems.

Activité Biologique

2-Ethoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer treatment. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C6H7FN2O and a molecular weight of 144.13 g/mol. The presence of the ethoxy group enhances its solubility and reactivity, which contributes to its biological activity. The compound is structurally related to other fluorinated pyrimidines, such as 5-fluorouracil (5-FU), which is widely used in cancer therapy.

Anticancer Properties

The primary focus of research on this compound has been its anticancer properties. Similar to 5-FU, it acts as an antimetabolite, interfering with nucleic acid synthesis by inhibiting thymidylate synthase (TS) and other enzymes involved in DNA replication. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Case Study: Efficacy in Colorectal Cancer

A study involving patients with colorectal cancer demonstrated that compounds similar to this compound could enhance the efficacy of standard treatments like 5-FU. The study found that patients with higher levels of orotate phosphoribosyltransferase (OPRT)—an enzyme involved in the metabolism of fluoropyrimidines—showed better responses to treatment. This suggests that this compound could be beneficial for patients with specific metabolic profiles .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes such as TS, leading to reduced thymidine production necessary for DNA synthesis.

- DNA Damage : The incorporation of fluorine into nucleotides can lead to mispairing during DNA replication, resulting in cytotoxic effects.

- Modulation of Drug Metabolism : Research indicates that compounds like this compound may inhibit cytochrome P450 enzymes, which could enhance the bioavailability of co-administered drugs .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and other related pyrimidine derivatives:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| This compound | Ethoxy at position 2 and fluorine at position 5 | Anticancer activity via TS inhibition |

| 5-Fluorouracil (5-FU) | Fluorine at position 5 | Widely used as an anticancer agent |

| 4-Chloro-2-ethoxy-5-fluoropyrimidine | Chlorine at position 4 | Potential herbicide; enzyme inhibition |

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in cancer therapy. For instance, a review on fluorinated pyrimidines emphasized their role in personalized medicine, particularly for patients with genetic variations affecting drug metabolism . Furthermore, ongoing research aims to optimize the pharmacological properties of these compounds through structural modifications.

Propriétés

IUPAC Name |

2-ethoxy-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCJJAIMCCRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633576 | |

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17148-48-0 | |

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.